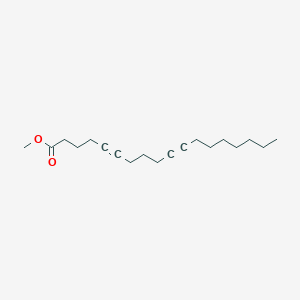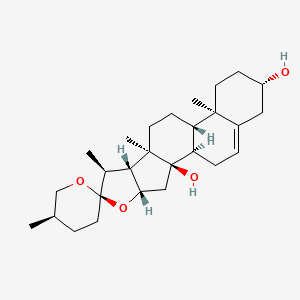
1,4,2-Benzodithiazine, 3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,2-Benzodithiazine, 3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of benzodithiazines, which are known for their unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,2-Benzodithiazine, 3-(methylthio)- typically involves the reaction of thiophenols with imidoyl chlorides. The process begins with the nucleophilic substitution at the imine carbon atom by the thiol sulfur atom, followed by intramolecular sulfonylation of the benzene ring . This method is efficient and allows for the construction of the benzodithiazine scaffold under mild conditions.
Industrial Production Methods: Industrial production of 1,4,2-Benzodithiazine, 3-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,2-Benzodithiazine, 3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodithiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiazines .
Wissenschaftliche Forschungsanwendungen
1,4,2-Benzodithiazine, 3-(methylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,4,2-Benzodithiazine, 3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, it may interact with cellular receptors and ion channels, modulating their activity and resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzoxathiazine-2,2-dioxide: Exhibits growth-stimulating activity on plants.
Uniqueness: 1,4,2-Benzodithiazine, 3-(methylthio)- stands out due to its unique structural features and diverse biological activities
Eigenschaften
CAS-Nummer |
59103-15-0 |
|---|---|
Molekularformel |
C8H7NS3 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
3-methylsulfanyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS3/c1-10-8-9-12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |
InChI-Schlüssel |
GGKGFNMFIAJYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NSC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)




![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)



